Methyl 2-methylnonanoate
CAS No.: 56898-37-4
Cat. No.: VC19574190
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 56898-37-4 |
---|---|
Molecular Formula | C11H22O2 |
Molecular Weight | 186.29 g/mol |
IUPAC Name | methyl 2-methylnonanoate |
Standard InChI | InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)11(12)13-3/h10H,4-9H2,1-3H3 |
Standard InChI Key | WYNTWOMMHWJBMR-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCCC(C)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Methyl 2-methylnonanoate belongs to the ester class, featuring a branched alkyl chain at the second carbon of the nonanoate backbone. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as methyl 2-methylnonanoate, while alternative names include 2-methylnonanoic acid methyl ester and methyl 2-methylpelargonate . The compound’s stereochemistry is defined by the chiral center at the second carbon, though most synthetic routes produce racemic mixtures unless enantioselective catalysts are employed .
The molecular structure (Fig. 1) can be represented as , with a density of approximately 0.87 g/cm³ and a boiling point estimated at 230–235°C based on analogous esters . Its branched configuration reduces crystallinity compared to linear esters like methyl nonanoate (CAS 1731-84-6), enhancing solubility in nonpolar solvents .
Table 1: Key Chemical Properties of Methyl 2-Methylnonanoate
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 186.29 g/mol | |
Density | ~0.87 g/cm³ | |
Boiling Point | 230–235°C (estimated) |
Synthesis and Production Methods
Esterification of 2-Methylnonanoic Acid
The primary synthesis route involves acid-catalyzed esterification of 2-methylnonanoic acid with methanol. Sulfuric acid or p-toluenesulfonic acid (0.5–2.0 wt%) is typically used, with reflux conditions (65–80°C) yielding conversions exceeding 85% within 4–6 hours. This method is cost-effective but requires post-reaction neutralization and purification steps to remove residual catalysts.
Palladium-Catalyzed Carbonylation
An advanced method utilizes palladium(II) acetylacetonate () and 1,2-bis[di(tert-butyl)phosphinomethyl]benzene as ligands in a methanol-methyl formate system. Conducted in a stainless steel autoclave at 100°C and 5.1 bar for 20 hours, this process achieves a 92.1% yield of methyl 2-methylnonanoate, with a 94:6 linear-to-branched product ratio . The mechanism involves alkene carbonylation followed by esterification, offering superior selectivity under inert atmospheres .
Table 2: Comparison of Synthesis Methods
Method | Catalyst | Temperature | Yield | Byproducts |
---|---|---|---|---|
Acid-Catalyzed | 65–80°C | 85% | Water, sulfates | |
Palladium Carbonylation | 100°C | 92.1% | Branched isomers (5.9%) |
Physicochemical Properties
The branched structure of methyl 2-methylnonanoate lowers its melting point compared to linear analogs, making it liquid at room temperature. Its logP (octanol-water partition coefficient) of 4.3 indicates high hydrophobicity, favoring use in lipid-rich matrices . Spectroscopic data include:
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IR (KBr): 1745 cm⁻¹ (ester C=O stretch), 1170 cm⁻¹ (C-O stretch).
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¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, CH₂), 1.58 (m, 1H, CH), 2.28 (t, 2H, COOCH₃), 3.66 (s, 3H, OCH₃) .
Reaction Mechanisms and Kinetic Studies
Esterification Kinetics
The reaction follows a pseudo-first-order mechanism under excess methanol. For cation exchange resins (e.g., Amberlyst 35), the rate constant at 333.15 K is , with an activation energy () of 45.6 kJ/mol . Acid catalysts exhibit higher (52–58 kJ/mol) due to slower proton transfer steps .
Hydrolysis and Transesterification
In aqueous media, methyl 2-methylnonanoate undergoes base-catalyzed hydrolysis ( at pH 12). Transesterification with ethanol proceeds via nucleophilic acyl substitution, producing ethyl 2-methylnonanoate with 78% yield under reflux .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s fruity, waxy odor profile makes it a key component in artificial fruit flavors (e.g., apple, peach) and perfumery bases. Usage levels typically range from 0.01–0.1% in final products .
Chemical Intermediates
Methyl 2-methylnonanoate serves as a precursor for:
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